Methyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate
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Overview
Description
Methyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring using an acid catalyst . The final esterification step involves the reaction of the isoxazole carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The isoxazole ring can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), palladium catalysts, and bases like potassium carbonate.
Oxidation: m-Chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, ether solvents.
Major Products:
Substitution: Various substituted isoxazole derivatives.
Oxidation: Isoxazole N-oxides.
Reduction: Isoxazole alcohols.
Scientific Research Applications
Methyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of liquid crystalline materials and organic semiconductors.
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways . The isoxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has a hydroxyl group instead of a methyl ester, which can influence its reactivity and applications.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with different biological activities.
Uniqueness: Its combination of a bromophenyl group and an isoxazole ring makes it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
methyl 3-(4-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-7-10(12(15)16-2)11(14-17-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCZPGONBYQVQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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